Isoxathion

acetylcholinesterase inhibition oxon activation structure-activity relationship

Isoxathion (CAS 18854-01-8) is a synthetic organothiophosphate insecticide belonging to the isoxazole subclass, characterized by an O,O-diethyl phosphorothioate moiety linked to a 5-phenyl-3-isoxazolyl heterocycle. Unlike the more common pyrimidinyl (diazinon), pyridinyl (chlorpyrifos), or open-chain phosphoramidothioate (acephate) organophosphates, isoxathion's isoxazole ring confers a distinct hydrolytic degradation pathway via heterocyclic ester bond cleavage, yielding 3-hydroxy-5-phenylisoxazole and diethylthiophosphoric acid.

Molecular Formula C13H16NO4PS
Molecular Weight 313.31 g/mol
CAS No. 18854-01-8
Cat. No. B1672642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxathion
CAS18854-01-8
SynonymsKarphos;  HSDB6692;  HSDB 6692;  HSDB-6692; 
Molecular FormulaC13H16NO4PS
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C13H16NO4PS/c1-3-15-19(20,16-4-2)18-13-10-12(17-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
InChIKeySDMSCIWHRZJSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.06e-06 M
Readily soluble in organic solvents.
In water, 1.9 mg/l @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoxathion (CAS 18854-01-8) – Organothiophosphate Insecticide Procurement and Technical Selection Guide


Isoxathion (CAS 18854-01-8) is a synthetic organothiophosphate insecticide belonging to the isoxazole subclass, characterized by an O,O-diethyl phosphorothioate moiety linked to a 5-phenyl-3-isoxazolyl heterocycle [1]. Unlike the more common pyrimidinyl (diazinon), pyridinyl (chlorpyrifos), or open-chain phosphoramidothioate (acephate) organophosphates, isoxathion's isoxazole ring confers a distinct hydrolytic degradation pathway via heterocyclic ester bond cleavage, yielding 3-hydroxy-5-phenylisoxazole and diethylthiophosphoric acid [2]. It functions as a contact and stomach acetylcholinesterase (AChE) inhibitor (IRAC Group 1B) and was introduced in Japan in the early 1970s primarily for rice, fruit, vegetable, and ornamental crop protection against sucking and chewing pests [1][3].

Why Isoxathion Cannot Be Generically Substituted by Other Organophosphate Insecticides


Organophosphorus (OP) insecticides sharing the IRAC 1B classification cannot be assumed interchangeable for procurement or experimental use, because isoxathion exhibits a unique combination of differential susceptibility in resistant arthropod populations, divergent foliar persistence kinetics, and a distinctive aquatic ecotoxicity profile that depart markedly from its closest structural and functional analogs, including diazinon, chlorpyrifos, acephate, and profenofos [1][2][3][4]. Evidence from direct head-to-head residue decline studies, cross-resistance monitoring, and comparative enzyme inhibition assays demonstrates that substitution based solely on shared AChE inhibition mechanism leads to quantitatively different efficacy, environmental fate, and non-target organism safety outcomes [1][2][3][4].

Quantitative Differential Evidence for Isoxathion Versus Key Organophosphate Comparators


Isoxathion Oxon Exhibits the Highest In Vitro AChE Inhibitory Potency Among 35 Tested Organophosphates and Carbamates

In a comprehensive in vitro screen of 35 insecticides and their derivatives against AChE purified from Koi carp body muscle, isoxathion oxon (the P=O metabolic activation product) demonstrated the highest inhibitory potency of all compounds tested, with a pIC₅₀ of 8.2 (IC₅₀ ≈ 6.3 nM) [1]. The study further established that oxon (P=O) organophosphates were hundreds to thousands of times more inhibitory than their thiono (P=S) parent compounds [1]. For context, the pIC₅₀ range for all tested OPs was 3.2–8.2 and for carbamates 5.4–6.1 [1]. This positions isoxathion's bioactive oxon metabolite as the most intrinsically potent AChE inhibitor in this diverse panel, surpassing the oxon forms of chlorpyrifos, parathion, and azinphos-methyl in this assay system [1].

acetylcholinesterase inhibition oxon activation structure-activity relationship insecticide toxicodynamics

Head-to-Head Rice Leafroller Efficacy: Isoxathion Achieves 3.4–8.5× Lower LC₅₀ and 5.5–44× Longer Protective Duration Than Diazinon

In a direct head-to-head residue and toxicity study on rice, isoxathion (2% dust), diazinon (3% dust), and acephate dust formulations were applied by bell-jar dusting, and leaf-blade insecticide concentrations and larval LC₅₀ values were determined [1]. Initial leaf-blade concentrations were 43.4 ppm for isoxathion versus 14.5 ppm for diazinon and 12.8 ppm for acephate [1]. LC₅₀ values for 1st, 3rd, and 5th instar Cnaphalocrocis medinalis larvae were 0.51, 2.2, and 3.5 ppm for isoxathion, compared with 0.79, 6.0, and 11 ppm for diazinon and 1.9, 3.0, and 14 ppm for acephate [1]. Critically, the duration that leaf concentrations exceeded the LC₅₀ level for 1st instar larvae was approximately 14 days for isoxathion, versus only 1.6 days for diazinon and 7.0 days for acephate [1].

rice pest management Cnaphalocrocis medinalis foliar residue decline LC₅₀ insecticide persistence

Hunting Billbug Populations Resistant to Chlorpyrifos and Diazinon Remain Fully Susceptible to Isoxathion

Field surveys of hunting billbug (Sphenophorus venatus vestitus) adults across the Kanto, Tokai, and Kinki districts of Japan revealed that Hyogo A, B, and C populations exhibited significantly reduced susceptibility to chlorpyrifos and diazinon, yet remained susceptible to isoxathion [1]. In pot-based control efficacy tests, mortality of the Hyogo A population to chlorpyrifos and diazinon was significantly lower than that of the susceptible reference population (p < 0.05, χ² test), whereas mortality to isoxathion remained high and statistically indistinguishable from the susceptible baseline [1]. Notably, reduced susceptibility to chlorpyrifos and diazinon was associated with fitness disadvantages (fertility of Hyogo A population was only 61% of the susceptible population), suggesting that resistance management strategies incorporating isoxathion as an alternative can exploit these fitness costs [1].

insecticide resistance management Sphenophorus venatus vestitus turfgrass pest cross-resistance organophosphate rotation

Carbaryl-Selected Brown Planthopper Retains Susceptibility to Isoxathion While Acquiring 2–4-Fold Cross-Resistance to 14 Other Organophosphates

In a landmark laboratory selection study, a rice brown planthopper (Nilaparvata lugens) population was selected with carbaryl for 12 successive generations. The carbaryl-selected strain (Rc) developed 4-fold resistance to carbaryl and 2- to 4-fold cross-resistance to 14 organophosphorus insecticides including dimethylvinphos, tetrachlorvinphos, monocrotophos, propaphos, fenthion, pyridaphenthion, EPN, disulfoton, malathion, dimethoate, phenthoate, and mecarbam [1]. However, susceptibility to three compounds—diazinon, cyanofenphos, and isoxathion—remained unchanged from the parent population baseline [1]. This divergent cross-resistance profile provides direct experimental evidence that isoxathion's binding mode or metabolic detoxification pathway in N. lugens differs sufficiently from that of most other OPs to evade the resistance mechanism(s) selected by carbaryl pressure [1].

Nilaparvata lugens cross-resistance pattern carbaryl selection insecticide susceptibility monitoring rice pest resistance

Ethyl Thiophosphate Stability in Forensic Blood Samples: Isoxathion and Diazinon Decompose Slower Than Methyl Thiophosphates

In a systematic investigation of the stability of 14 organophosphorus insecticides in fresh blood at 37 °C, methyl thiophosphate types (fenitrothion, cyanophos) decomposed faster than ethyl thiophosphate types, which included isoxathion and diazinon [1]. Methyl dithiophosphate types with a carboxylic ester bond (malathion, phenthoate) decomposed even faster [1]. All tested OPs except sulprofos decomposed over time at 37 °C, with decomposition speed varying by structural class, and the rank order of decomposition rates was approximately conserved at both 37 °C and 4 °C [1]. This classification places isoxathion in the more analytically stable ethyl thiophosphate subgroup, which has direct implications for the interpretability of blood concentration data in suspected OP poisoning cases [1].

forensic toxicology organophosphate poisoning blood stability postmortem analysis ethyl vs methyl thiophosphate

Soil Half-Life Duality: Isoxathion DT₅₀ Ranges from 3–7 Days (Field, Agropages) to 15–40 Days (Laboratory, Non-Flooded) Depending on Redox Conditions

Isoxathion displays a pronounced environmental persistence dichotomy governed by soil redox status. Under field-relevant aerobic conditions, the soil DT₅₀ is reported as 3–7 days [1]. However, in controlled laboratory studies using ¹⁴C-labeled isoxathion at a 30 ppmw dose in non-flooded soils, the half-life extended to 15–40 days depending on soil type and moisture content [2]. In flooded (anaerobic) models, isoxathion disappearance was substantially accelerated [2]. For comparison, diazinon DT₅₀ in aerobic soil is approximately 2–5 days [3], acephate dissipates with DT₅₀ <3–7 days [4], and chlorpyrifos exhibits field DT₅₀ of 33–56 days for soil-incorporated applications [5]. This redox-sensitive degradation behavior, driven by the heterocyclic ester bond hydrolysis pathway unique to the isoxazole moiety [2], means that isoxathion's environmental residence time is highly context-dependent and cannot be inferred from other OPs.

soil persistence environmental fate DT₅₀ flooded vs non-flooded soil pesticide degradation kinetics

Evidence-Based Research and Industrial Application Scenarios for Isoxathion


Resistance Management Rotation in Rice Ecosystems Where Nilaparvata lugens Has Acquired Broad OP Cross-Resistance

In rice production regions where brown planthopper populations exhibit 2–4-fold cross-resistance to dimethylvinphos, monocrotophos, fenthion, malathion, dimethoate, and other OPs following historical carbaryl or OP selection pressure, isoxathion represents one of only three OPs (alongside diazinon and cyanofenphos) that retained unchanged susceptibility in carbaryl-selected strains [1]. Incorporation of isoxathion into an IRAC-based rotation can exploit the fitness costs associated with resistance to other OPs (e.g., the 39% fertility reduction documented in billbug populations with reduced chlorpyrifos/diazinon susceptibility [2]) while maintaining effective pest suppression.

Extended-Interval Foliar Protection Programs for Rice Leafroller (Cnaphalocrocis medinalis)

The direct comparative evidence demonstrating that isoxathion maintains foliar concentrations above the 1st-instar LC₅₀ for approximately 14 days—compared with only 1.6 days for diazinon and 7.0 days for acephate [3]—supports isoxathion's procurement for reduced-frequency spray schedules in rice cultivation. This extended protective window translates into fewer pesticide applications per crop cycle, reducing operational costs, applicator exposure, and total environmental loading while maintaining equivalent or superior larval control across all instar stages.

Turfgrass and Ornamental Pest Management in Regions with Documented Billbug OP Resistance

Where hunting billbug (Sphenophorus venatus vestitus) populations in turfgrass systems have developed reduced susceptibility to chlorpyrifos and diazinon—as documented in the Hyogo, Kanto, Tokai, and Kinki districts of Japan [2]—isoxathion serves as a demonstrated effective alternative. Its retained high mortality in pot efficacy tests against resistant populations, coupled with the fitness disadvantages observed in resistant strains, supports its use both as a remedial treatment and as a preventive rotational partner to delay the onset of resistance to other OP chemistries.

Forensic Toxicology Reference Standard for Ethyl Thiophosphate Stability Studies

The classification of isoxathion in the analytically more stable ethyl thiophosphate subgroup—decomposing slower in fresh blood at 37 °C compared with methyl thiophosphate and methyl dithiophosphate types [4]—positions isoxathion as a valuable reference compound for forensic method validation. Toxicology laboratories developing LC-MS/MS or GC-MS protocols for OP quantification in postmortem blood can use isoxathion as an ethyl thiophosphate prototype to establish expected recovery and stability benchmarks, distinguishing it from faster-degrading methyl-substituted OP analogs.

Technical Documentation Hub

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